molecular formula C10H13NO2 B12877490 2-Benzyl-1,2-oxazolidin-5-ol CAS No. 133500-36-4

2-Benzyl-1,2-oxazolidin-5-ol

Cat. No.: B12877490
CAS No.: 133500-36-4
M. Wt: 179.22 g/mol
InChI Key: GYZADQFNBOXZGD-UHFFFAOYSA-N
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Description

2-Benzylisoxazolidin-5-ol is a heterocyclic compound that features an isoxazolidine ring with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylisoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxal in the presence of a base, followed by cyclization to form the isoxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for 2-benzylisoxazolidin-5-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylisoxazolidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylisoxazolidinone, while reduction can produce various benzyl-substituted isoxazolidines.

Scientific Research Applications

2-Benzylisoxazolidin-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-benzylisoxazolidin-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

    2-Benzylisoxazolidin-3-one: Similar in structure but with a different functional group at the 3-position.

    2-Benzylisoxazolidin-4-one: Another isomer with a different functional group at the 4-position.

    Benzoxazole derivatives: These compounds share a similar benzyl group but have different heterocyclic rings.

Uniqueness: 2-Benzylisoxazolidin-5-ol is unique due to its specific ring structure and the presence of both a benzyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133500-36-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-benzyl-1,2-oxazolidin-5-ol

InChI

InChI=1S/C10H13NO2/c12-10-6-7-11(13-10)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

GYZADQFNBOXZGD-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1O)CC2=CC=CC=C2

Origin of Product

United States

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